Human PAR4 Inhibitory Potency (PAC1 Assay) – Compound 12 vs. Compound 31
Compound 12 inhibits human PAR4 with an IC50 of 134 nM, providing intermediate potency between the weaker Compound 17 (IC50 502 nM) and the more potent Compound 31 (IC50 95 nM) [1]. All values were determined by PAC1 binding in human platelet assays under identical conditions.
| Evidence Dimension | Human PAR4 IC50 (PAC1 assay) |
|---|---|
| Target Compound Data | 134 nM |
| Comparator Or Baseline | Compound 31: 95 nM; Compound 17: 502 nM |
| Quantified Difference | Compound 12 is 1.41‑fold less potent than Compound 31 and 3.75‑fold more potent than Compound 17 on human PAR4 |
| Conditions | Human platelet PAC1 binding assay; γ‑thrombin activation (Smith et al. 2024, Table 4) |
Why This Matters
For assay development requiring a PAR4 antagonist with balanced potency (not the most potent tool), Compound 12 offers a middle‑ground IC50 that avoids excessive receptor saturation while maintaining robust inhibition.
- [1] Smith ST, et al. ACS Pharmacol Transl Sci. 2024;7(4):1086-1100. Table 4 – In Vitro Drug Metabolism and Pharmacokinetic Parameters. View Source
